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Compound of Interest

Compound Name: 4-Pyridin-3-yl-benzoic acid

Cat. No.: B1301837 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data of 3-(4-

Pyridyl)benzoic acid, a constitutional isomer of 4-Pyridin-3-yl-benzoic acid, alongside other

related benzoic acid and pyridine derivatives. The objective is to offer a comprehensive

overview of their structural parameters and the experimental protocols used for their

determination. This information is crucial for understanding intermolecular interactions, crystal

packing, and guiding the design of new molecular entities in drug development and materials

science.

Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for 3-(4-Pyridyl)benzoic acid

and selected alternative compounds. This data allows for a direct comparison of their crystal

structures.
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Structural Insights and Comparison
The crystal structure of 3-(4-Pyridyl)benzoic acid reveals a non-planar molecule where the

benzene and pyridine rings have a dihedral angle of 32.14(7)°.[1][2] The carboxyl group is

slightly twisted relative to the benzene ring.[1][2] A key feature of its crystal packing is the

formation of infinite chains along the c-axis through intermolecular O—H···N hydrogen bonds.

[1][2]

In comparison, other pyridyl-benzoic acid derivatives exhibit different crystal packing and

molecular conformations. For instance, (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic

acid adopts a V-shaped conformation and also forms chains via O—H···N hydrogen bonds.[3]

The co-crystal of 4-(3-(pyridin-3-yl)ureido)benzoic acid with adipic acid crystallizes in a triclinic

system, showcasing a more complex hydrogen bonding network.[4] These variations highlight

how subtle changes in molecular structure, such as the position of the nitrogen atom in the

pyridine ring or the nature of the linker between the aromatic rings, can significantly influence

the resulting supramolecular architecture.

Experimental Protocols
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The determination of the crystal structures presented in this guide follows a standardized

workflow for single-crystal X-ray diffraction of small organic molecules.

Crystal Growth
High-quality single crystals are a prerequisite for successful X-ray crystallographic analysis.[5]

For small organic molecules like pyridyl-benzoic acids, suitable crystals are typically grown

from a supersaturated solution. A common method involves the slow evaporation of a solvent in

which the compound has moderate solubility.[1] The choice of solvent is critical and often

requires screening of various options.[6] The process should be carried out in a vibration-free

environment to allow for the growth of well-ordered crystals of sufficient size (typically >0.1 mm

in all dimensions).[5][6]

Data Collection
A suitable single crystal is mounted on a goniometer head and placed in a diffractometer.[5]

The crystal is cooled to a low temperature (e.g., 100-150 K) using a cryostream to minimize

thermal vibrations of the atoms, which leads to a higher quality diffraction pattern.[5] A

monochromatic X-ray beam, typically from a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å)

source, is directed at the crystal.[1] As the crystal is rotated, a series of diffraction images are

collected by a detector.[7]

Structure Solution and Refinement
The collected diffraction data, which consists of the positions and intensities of the diffraction

spots, is processed to determine the unit cell parameters and space group. The phase problem

is then solved to generate an initial electron density map. For small molecules, this is often

achieved using direct methods.[5] An initial molecular model is built into the electron density

map. This model is then refined against the experimental data to improve the fit and obtain the

final, accurate crystal structure, including atomic coordinates, bond lengths, and bond angles.

[1]

Workflow for X-ray Crystallographic Analysis
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Caption: Experimental workflow for single-crystal X-ray analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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